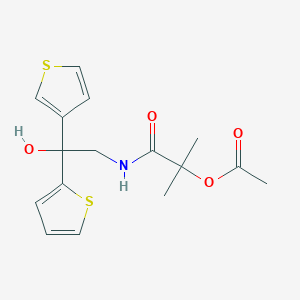

1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Descripción

1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound featuring a unique structure with multiple functional groups. This compound includes thiophene rings, a hydroxy group, an amino group, and an acetate ester, making it a versatile molecule in various chemical reactions and applications.

Propiedades

IUPAC Name |

[1-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)amino]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-11(18)21-15(2,3)14(19)17-10-16(20,12-6-8-22-9-12)13-5-4-7-23-13/h4-9,20H,10H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZHJBJUOHGEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves multi-step organic synthesis:

Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanol. This can be achieved through the reaction of thiophene derivatives with ethylene oxide under controlled conditions.

Amination: The intermediate is then subjected to amination using a suitable amine, such as methylamine, to form the amino alcohol.

Acetylation: The final step involves the acetylation of the amino alcohol using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the desired acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the stoichiometry of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The carbonyl group in the acetate ester can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.

Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

The compound features a complex structure that includes thiophene rings, which are known for their electronic properties and potential biological activity. The presence of hydroxyl and amino groups enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development due to its bioactive components. Research has indicated that derivatives of thiophene exhibit:

- Antioxidant Activity : Studies have shown that similar thiophene derivatives possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Antibacterial Activity : The compound's structural analogs have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may also exhibit similar antibacterial properties .

Materials Science

Thiophene derivatives are often utilized in the development of organic semiconductors and photovoltaic materials due to their favorable electronic properties. The compound could be explored in:

- Organic Electronics : Its ability to form conductive polymers may allow for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Biochemistry

The unique functional groups present in the compound allow for potential interactions with biological macromolecules, which can be investigated for:

- Enzyme Inhibition : The compound may serve as a lead structure for designing inhibitors targeting specific enzymes involved in metabolic pathways or disease processes.

Computational Chemistry

Density Functional Theory (DFT) studies can provide insights into the electronic properties of this compound, aiding in the understanding of its reactivity and interaction with biological targets. Such computational studies have been successfully applied to similar compounds to predict their behavior in biological systems .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of thiophene derivatives using the ABTS method, where certain derivatives exhibited up to 62% inhibition compared to ascorbic acid . This suggests that the compound may possess similar antioxidant capabilities.

Case Study 2: Antibacterial Screening

Research on thiophene carboxamide derivatives showed promising antibacterial activity against pathogenic bacteria. The methodologies used included disk diffusion and minimum inhibitory concentration (MIC) assays, which could be adapted to study this compound's effects .

Case Study 3: DFT Analysis

A DFT investigation into related thiophene compounds revealed insights into their electronic structure, indicating potential for further development as pharmaceutical agents or materials for electronic applications .

Mecanismo De Acción

The mechanism of action of 1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene rings could facilitate π-π stacking interactions, while the hydroxy and amino groups might form hydrogen bonds with biological macromolecules.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.

2-Amino-3-(thiophen-2-yl)propanoic acid: An amino acid derivative with a thiophene ring.

Thiophene-3-acetic acid: Another thiophene-containing compound with different functional groups.

Uniqueness

1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its dual thiophene rings provide distinct electronic properties, making it stand out among similar compounds.

Actividad Biológica

The compound 1-((2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity by examining relevant studies, synthesizing findings, and presenting data tables for clarity.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes thiophene rings, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 325.43 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Preliminary studies have indicated that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Effects

- The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammatory processes. Research indicates that compounds with similar structural features have been developed as selective COX-II inhibitors, showing promise in reducing inflammation without the gastrointestinal side effects typical of non-selective NSAIDs .

-

Anticancer Properties

- Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, certain thiophene derivatives have been noted for their ability to induce apoptosis in human cancer cells, suggesting that this compound may also possess anticancer properties.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Effective against E. coli | ||

| Anti-inflammatory | Inhibits COX-II | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of thiophene-based compounds revealed that derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against common pathogens. This suggests a potential application in developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory mechanisms of COX-II inhibitors demonstrated that compounds structurally related to our compound significantly reduced inflammatory markers in animal models of arthritis. This highlights the therapeutic potential of such compounds in treating inflammatory diseases.

Research Findings

Recent investigations into the synthesis and biological evaluation of thiophene derivatives have yielded promising results:

- Synthesis Techniques : Various synthetic pathways have been explored to optimize yields and enhance biological activity. Techniques such as asymmetric synthesis and chiral auxiliary methods have been employed to create more potent derivatives.

- In Vivo Studies : Animal models have shown that these compounds can significantly reduce inflammation and pain, indicating their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for assigning proton and carbon environments, particularly for distinguishing thiophene substituents and verifying the acetate moiety. Infrared (IR) spectroscopy can confirm functional groups like the carbonyl (C=O) of the acetate and hydroxyl (O-H) groups. High-resolution mass spectrometry (HRMS) should complement these methods for molecular weight validation. Purified samples should exhibit sharp NMR peaks and consistent IR absorption bands .

Outline a standard synthetic route for preparing this compound.

- Answer :

Thiophene coupling : React 2-thiophenecarboxaldehyde and 3-thiophenemethanol under acidic conditions to form the di-substituted ethyl backbone.

Amination : Introduce the amino group via nucleophilic substitution using a protected amine (e.g., tert-butyl carbamate) under reflux in dichloromethane.

Acetylation : Treat the intermediate with acetic anhydride and sodium acetate to install the 2-methyl-1-oxopropan-2-yl acetate group.

Purification : Use reverse-phase HPLC with a methanol-water gradient to isolate the final product .

Q. What purification methods are effective for isolating this compound post-synthesis?

- Answer : Reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) is optimal for separating polar byproducts. For larger-scale synthesis, column chromatography with silica gel (ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures can improve yield .

Q. What are the critical parameters for optimizing the acetylation step?

- Answer :

- Temperature : Maintain 50–60°C to balance reaction rate and avoid decomposition.

- Catalyst : Use sodium acetate (2.0 equiv) to buffer the reaction and enhance acetyl group transfer.

- Reagent stoichiometry : A 1.1:1 molar ratio of acetic anhydride to the amine intermediate minimizes side reactions .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data during characterization?

- Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:

- Variable-temperature NMR to identify conformational exchange.

- Deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding.

- Cross-validation with X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation .

Q. How do the thiophene rings influence the compound’s electronic properties and reactivity?

- Answer : The electron-rich thiophene rings enhance π-conjugation, increasing electrophilicity at the ethyl backbone. This promotes nucleophilic attack at the amino group. Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity hotspots, such as susceptibility to oxidation at sulfur atoms .

Q. What computational methods predict the compound’s stability under hydrolytic conditions?

- Answer : Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) can track hydrolysis of the acetate ester. Quantum mechanical calculations (e.g., B3LYP/6-31G*) identify transition states and activation energies for ester cleavage. Pair with experimental pH-rate profiling to validate predictions .

Q. What strategies resolve co-elution issues in HPLC analysis?

- Answer :

- Mobile phase adjustment : Add 0.1% trifluoroacetic acid (TFA) to improve peak resolution.

- Gradient optimization : Extend the gradient duration (e.g., 30 → 60 min) for better separation of polar impurities.

- Column switching : Use two orthogonal columns (C18 and phenyl-hexyl) to confirm peak purity .

Q. How can degradation pathways be elucidated under oxidative stress?

- Answer :

- Forced degradation studies : Expose the compound to H₂O₂ or UV light and analyze products via LC-MS.

- Mechanistic probes : Use isotopically labeled oxygen (¹⁸O₂) to trace oxidation sites (e.g., thiophene sulfur to sulfoxide).

- EPR spectroscopy : Detect radical intermediates generated during oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.